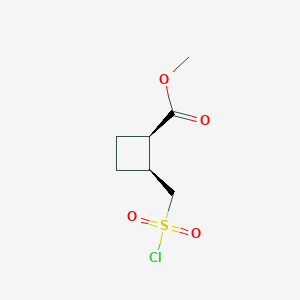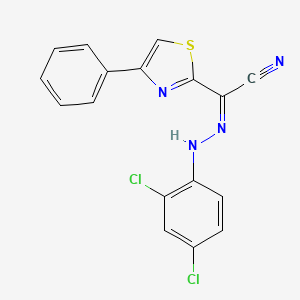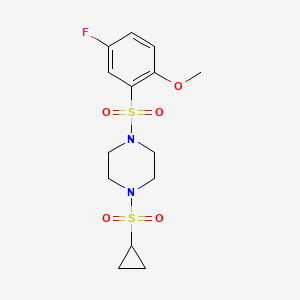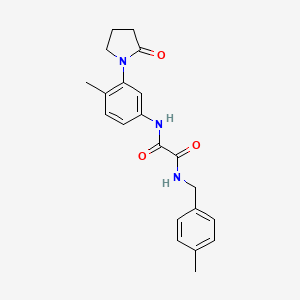
Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate, also known as MSC, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral compound that has a cyclobutane ring and a chlorosulfonylmethyl group attached to it. MSC is known for its unique properties and has been used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1. Synthetic Chemistry and Molecular Structure
Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate is involved in various synthetic chemistry applications. For example, Niwayama and Houk (1992) described its role in the synthesis of methyl 3-formylcyclobutene-3-carboxylate, highlighting its utility in confirming theoretical predictions related to electrocyclization reactions (Niwayama & Houk, 1992). Similarly, its use in the synthesis of β-amino acid derivatives, as demonstrated by Izquierdo et al. (2002), further underscores its significance in stereodivergent syntheses (Izquierdo et al., 2002).
2. Organic Reactions and Mechanisms
This compound plays a crucial role in understanding organic reaction mechanisms. For instance, Betts et al. (1999) explored its use in base-induced cyclisation reactions, which helped in elucidating the role of 'hidden' axial chirality in stereodirecting reactions involving enol(ate) intermediates (Betts et al., 1999). Additionally, Bhullar et al. (1997) investigated its application in dienophile reactions, specifically its reactivity with cyclopentadiene and other compounds, providing insights into [4+2]-cycloaddition processes (Bhullar et al., 1997).
3. Material Science and Polymer Chemistry
In the field of material science, this compound is used in innovative polymer synthesis. Kitayama et al. (2004) demonstrated its polymerization to create polymers with cyclobutane units in the main chain, contributing to the development of new materials with unique thermal properties (Kitayama et al., 2004).
4. Catalysis and Organometallic Chemistry
In catalysis and organometallic chemistry, this compound is used to study metal-mediated reactions. For example, Loskutova et al. (2017) explored its reaction in the presence of the cyclobutadiene rhodium complex, which catalyzes the insertion of carbenoids into X-H bonds, revealing important aspects of catalytic processes (Loskutova et al., 2017).
Eigenschaften
IUPAC Name |
methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)6-3-2-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNGONYZKDZLEM-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)
![N-cyclopentyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2915005.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide](/img/structure/B2915009.png)






![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2915020.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)